molecular formula C11H8N2O3S2 B3478939 [4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B3478939
M. Wt: 280.3 g/mol
InChI Key: QWRNANMPPBNWBS-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, also known as PTAA, is a thiazolidine derivative that has been widely studied for its potential therapeutic applications. PTAA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The exact mechanism of action of [4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress and to increase antioxidant enzyme activity. In addition, this compound has been found to inhibit the proliferation of various cancer cell lines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under a range of conditions. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, this compound can exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.

Future Directions

There are several future directions for research on [4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid. One area of research is the development of this compound analogs with improved properties, such as increased solubility and reduced cytotoxicity. Another area of research is the investigation of the potential of this compound as a drug candidate for the treatment of Alzheimer's disease. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, this compound may have potential applications in the development of new therapies for various inflammatory and oxidative stress-related diseases.

Scientific Research Applications

[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to have potential applications in the treatment of diabetes and cardiovascular diseases. In addition, this compound has been investigated as a potential drug candidate for the treatment of Alzheimer's disease.

Properties

IUPAC Name

2-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)4-7-2-1-3-12-5-7/h1-5H,6H2,(H,14,15)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRNANMPPBNWBS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 2
[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 4
[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 5
[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 6
[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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